

Application Notes and Protocols: Molecular Docking of Chlorflavonin with IlvB1

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Compound of Interest

Compound Name: Chlorflavonin

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Introduction

Chlorflavonin, a flavonoid natural product isolated from the endophytic fungus *Mucor irregularis*, has demonstrated potent inhibitory activity against *Mycobacterium tuberculosis* (Mtb), the causative agent of tuberculosis.[1][2][3] The primary target of **Chlorflavonin** has been identified as the acetohydroxyacid synthase (AHAS) catalytic subunit, IlvB1.[1][2][4][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) and pantothenic acid in Mtb but is absent in humans, making it an attractive target for novel anti-TB drug development.[5][6] Molecular docking studies have been instrumental in elucidating the binding mechanism of **Chlorflavonin** to IlvB1, providing a structural basis for its inhibitory action. These notes provide a summary of the key findings and detailed protocols for replicating the computational studies.

Data Presentation

The biological activity and synergistic effects of **Chlorflavonin** have been quantified, providing a baseline for its potential as an anti-tubercular agent.

Table 1: Biological and Synergistic Activity of **Chlorflavonin**

Parameter	Organism/Cell Line	Value	Reference
MIC ₉₀	M. tuberculosis H37Rv	1.56 µM	[1][2][3][4]
Cytotoxicity (IC ₅₀)	Human MRC-5 & THP-1 cells	>100 µM	[1][2][4]
Selectivity Index (SI)	(IC ₅₀ /MIC ₉₀)	≥ 64	[7]
Synergism (FICI)	with Delamanid (0.146 µM)	0.5	[6]

| Synergism (FICI) | with Rifampicin (0.078 µM) | ≤ 0.504 |[6] |

FICI: Fractional Inhibitory Concentration Index. FICI ≤ 0.5 indicates synergy.

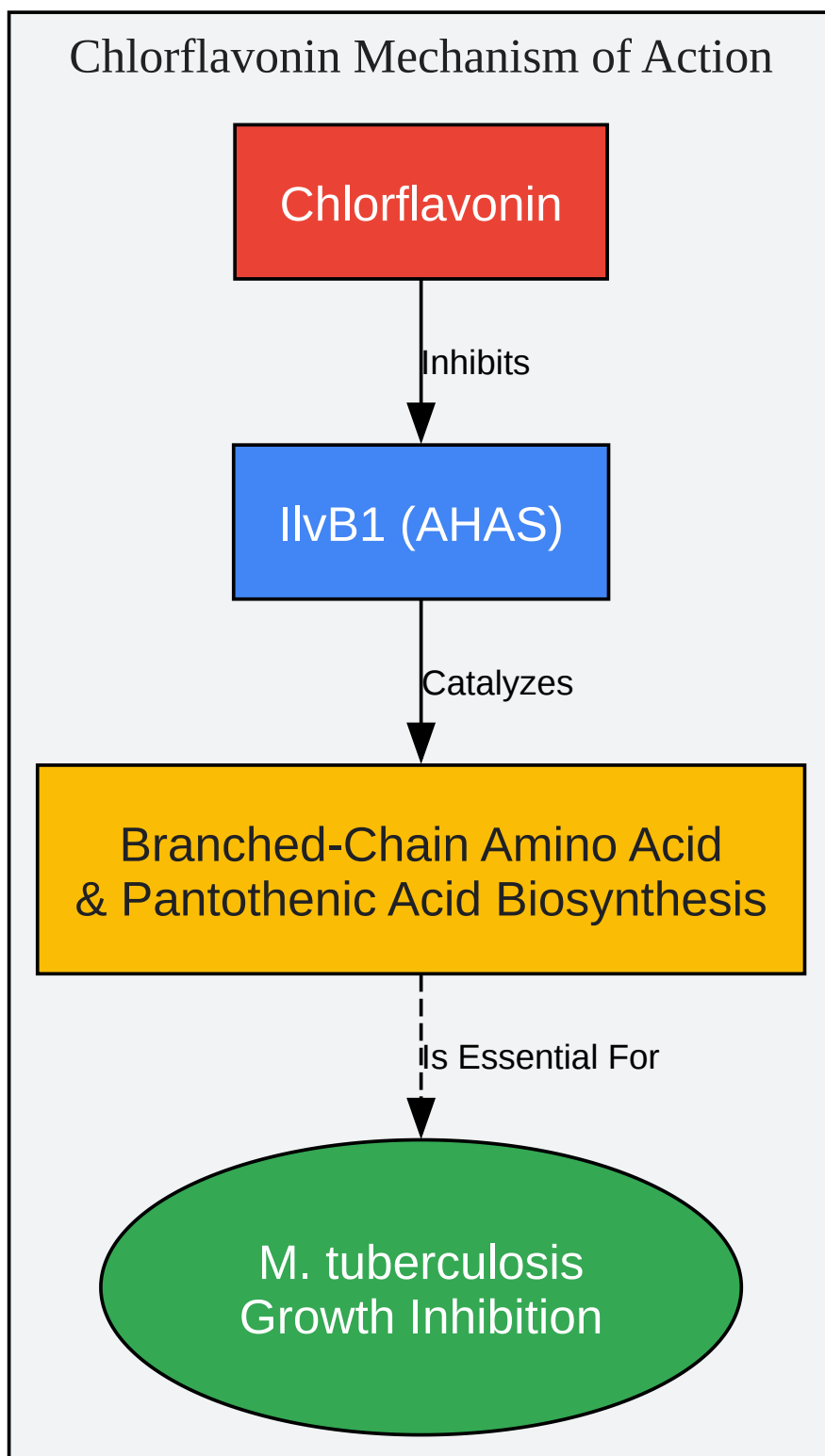
Table 2: Molecular Docking Interaction Summary for **Chlorflavonin** and IlvB1

Parameter	Description	Finding	Reference
Docking Software	Glide, AutoDock 3.0	Both programs identified similar binding modes.	[1]
Validation Method	Redocking of sulfometuron methyl into <i>S. cerevisiae</i> AHAS (PDB: 1T9C)	Lowest energy mode deviated by only 0.3 Å from the crystal structure.	[1]
Key Interacting Residue	Lysine 197 (Chain A)	Forms a hydrogen bond and a salt bridge with Chlorflavonin.	[1][7]
Other Interacting Residues	Glycine 62, Alanine 63	Located in or near the putative active site.	[1]

| Predicted Binding Mode | **Chlorflavonin** binds in the putative active site, likely impairing substrate entry. |[1] |

Signaling Pathway and Mechanism of Action

Chlorflavonin exerts its bacteriostatic effect by specifically targeting and inhibiting the IlvB1 enzyme. This inhibition blocks the first common step in the biosynthetic pathway for essential branched-chain amino acids (isoleucine, leucine, valine) and pantothenic acid, leading to combined auxotrophies and subsequent growth arrest of *M. tuberculosis*.[\[1\]](#)[\[5\]](#)[\[6\]](#)



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Caption: Mechanism of **Chlorflavonin** targeting IlvB1 to inhibit Mtb growth.

Experimental Protocols

The following protocols outline the key computational and in vitro steps for studying the interaction between **Chlorflavonin** and IlvB1.

Protocol 1: Homology Modeling of M. tuberculosis IlvB1

Objective: To generate a three-dimensional structural model of the IlvB1 catalytic subunit from M. tuberculosis H37Rv for use in docking studies.

Materials:

- Amino acid sequence of M. tuberculosis H37Rv IlvB1.
- Homology modeling software (e.g., MODELLER, SWISS-MODEL).
- Template PDB structures: Acetohydroxyacid synthase from Saccharomyces cerevisiae (PDB ID: 1T9C) and Arabidopsis thaliana (PDB ID: 1YBH).[\[1\]](#)

Methodology:

- **Template Identification:** Use the Mtb IlvB1 protein sequence as a query to perform a BLAST search against the Protein Data Bank (PDB) to identify suitable templates. Crystal structures of AHAS proteins from A. thaliana and S. cerevisiae (PDB IDs 1YBH and 1T9C) are known to be effective templates.[\[1\]](#)
- **Sequence Alignment:** Align the target sequence (Mtb IlvB1) with the template sequences.
- **Model Building:** Utilize the homology modeling software to generate the 3D model of Mtb IlvB1 based on the alignment with the chosen templates.
- **Model Refinement:** Perform energy minimization on the generated model to relieve any steric clashes and optimize the geometry.
- **Model Validation:** Assess the quality of the final model using tools such as a Ramachandran plot (PROCHECK) and verify protein structure (ERRAT).

Protocol 2: Molecular Docking of Chlorflavonin with IlvB1

Objective: To predict the binding pose and interactions of **Chlorflavonin** within the active site of the IlvB1 homology model.

Materials:

- Generated IlvB1 homology model (in .pdb or similar format).
- 3D structure of **Chlorflavonin** (in .sdf or .mol2 format).
- Molecular docking software suite (e.g., Schrödinger Suite with Glide, AutoDock).[\[1\]](#)
- Structure of a known inhibitor for validation (e.g., sulfometuron methyl).[\[1\]](#)

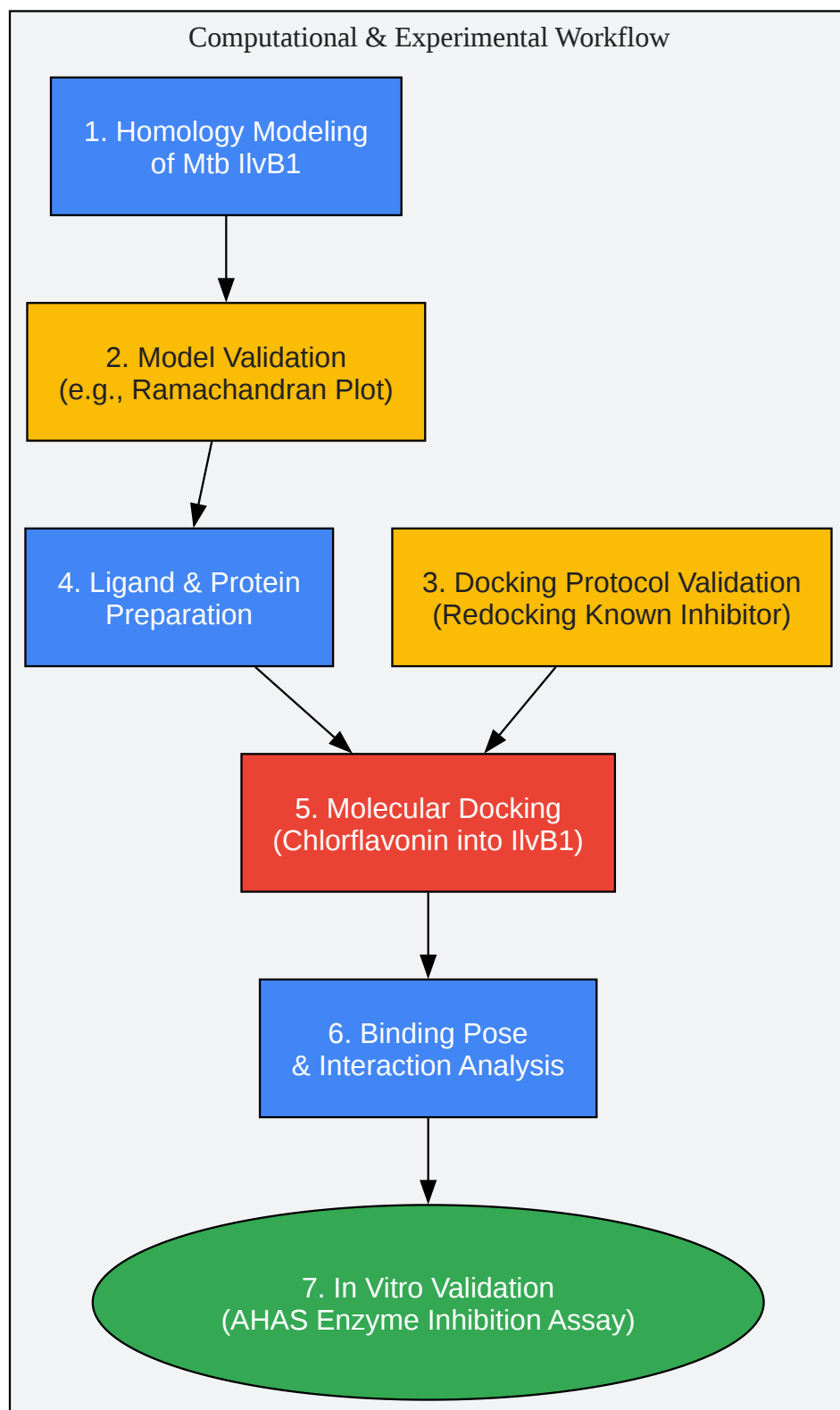
Methodology:

- Protein Preparation:
 - Load the IlvB1 homology model into the software.
 - Add hydrogen atoms, assign correct bond orders, and perform a constrained energy minimization to optimize the structure.
 - Define the receptor grid by identifying the putative active site. This is typically centered around key catalytic residues or the location of the co-crystallized ligand in the template structure.
- Ligand Preparation:
 - Load the **Chlorflavonin** structure.
 - Generate possible ionization states at physiological pH (e.g., pH 7.4) and create low-energy 3D conformations.
- Docking Validation (Control):

- To validate the docking parameters, first dock a known inhibitor (sulfometuron methyl) into its corresponding crystal structure (*S. cerevisiae* AHAS, PDB: 1T9C).
- Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. A low RMSD (< 2.0 Å) indicates a reliable docking protocol.^[1]
- Molecular Docking:
 - Dock the prepared **Chlorflavonin** ligand into the defined receptor grid of the IlvB1 model using the validated docking parameters (e.g., using Glide Standard Precision (SP) or AutoDock's Lamarckian Genetic Algorithm).
- Pose Analysis:
 - Analyze the top-scoring docking poses.
 - Visualize the interactions (hydrogen bonds, salt bridges, hydrophobic interactions) between **Chlorflavonin** and the IlvB1 active site residues. Pay close attention to interactions with key residues identified from resistance mutation studies, such as Lys197.^{[1][7]}

Experimental Workflow Visualization

The overall process involves a combination of computational modeling, simulation, and in vitro validation to confirm the mechanism of action.



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